4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid
Description
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid is a bicyclic compound featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with a 3,4-dimethoxyphenyl group and a carboxylic acid moiety. This structure combines the rigidity of the pyran ring with the electron-rich aromatic system of the dimethoxyphenyl group, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its molecular formula is C₁₄H₁₈O₅, with a molecular weight of 266.29 g/mol (calculated from ). The compound’s stereoelectronic properties are influenced by the methoxy groups, which enhance solubility in polar solvents while retaining lipophilicity for membrane permeability .
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-17-11-4-3-10(9-12(11)18-2)14(13(15)16)5-7-19-8-6-14/h3-4,9H,5-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLFPHTZYMUZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with tetrahydro-2H-pyran-4-carboxylic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the tetrahydro-2H-pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It serves as a building block for the production of various chemical products.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the tetrahydro-2H-pyran-4-carboxylic acid core or substituted phenyl groups, focusing on structural variations, physicochemical properties, and biological relevance.
Substituent Position and Electronic Effects
- 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic Acid (CAS 1039931-72-0): Differs in the ortho-methoxy substitution on the phenyl ring. Molecular weight: 236.26 g/mol (vs. 266.29 g/mol for the target compound) .
4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid (CAS N/A):
Core Ring Modifications
- Tetrahydro-2H-pyran-4-carboxylic Acid (CAS 5337-03-1): Base structure without aryl substituents. Melting point: 87–89°C, boiling point: 264.5°C .
4-Methyltetrahydro-2H-pyran-4-carboxylic Acid (CAS 233276-38-5):
Functional Group Variations
- Methyl 4-(3,4-Dimethoxyphenyl)butanoate (D1): Replaces the pyran ring with a butanoate chain. Synthesized via esterification of 4-(3,4-dimethoxyphenyl)butanoic acid in methanol with H₂SO₄ catalysis . The linear chain may confer flexibility but reduce metabolic stability compared to the rigid pyran scaffold.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid):
Data Tables
Table 1: Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid | C₁₄H₁₈O₅ | 266.29 | 3,4-Dimethoxyphenyl | N/A |
| 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid | C₁₃H₁₆O₄ | 236.26 | 2-Methoxyphenyl | N/A |
| Tetrahydro-2H-pyran-4-carboxylic acid | C₆H₁₀O₃ | 130.14 | None | 87–89 |
Q & A
Q. What are the common synthetic routes for 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid?
Methodological Answer: The synthesis typically involves a multi-step approach:
Ring Formation : Construct the tetrahydropyran ring via cyclization of diols or ketones under acidic conditions (e.g., using H₂SO₄ or p-toluenesulfonic acid).
Phenyl Group Introduction : Attach the 3,4-dimethoxyphenyl moiety via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
Carboxylic Acid Functionalization : Oxidize a methyl or alcohol group at the 4-position using KMnO₄ or CrO₃ under controlled pH and temperature.
Q. Key Optimization Parameters :
- Reaction Solvents : Use anhydrous THF or DCM to avoid side reactions.
- Catalysts : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify proton environments (e.g., dimethoxy groups at δ 3.8–3.9 ppm, tetrahydropyran protons at δ 1.5–4.0 ppm).
- ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and aromatic carbons.
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ at m/z 266.1).
- X-ray Crystallography : Resolve stereochemistry and confirm ring conformation.
- HPLC : Assess purity (>95% recommended for biological assays) .
Q. What factors influence the compound’s stability during storage and handling?
Methodological Answer:
- pH Sensitivity : Degrades in strongly acidic/basic conditions; store in neutral buffers (e.g., PBS).
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Oxidation : Susceptible to peroxide formation; add antioxidants (e.g., BHT) or use inert atmospheres (N₂).
- Solvent Compatibility : Stable in DMSO for biological assays but prone to hydrolysis in aqueous solutions >48 hours .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives without compromising stereochemical integrity?
Methodological Answer:
- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., temperature, catalyst loading).
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling reactions.
- Protecting Groups : Employ Fmoc or Boc groups to shield the carboxylic acid during functionalization.
- In-situ Monitoring : Use FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Purity Validation : Reanalyze batches via HPLC (C18 column, gradient: 10–90% acetonitrile/0.1% TFA).
- Structural Confirmation : Compare X-ray/NMR data with literature to rule out isomerism.
- Assay Standardization : Replicate under consistent conditions (e.g., cell line, incubation time).
- Meta-analysis : Use cheminformatics tools (e.g., molecular docking) to correlate structural features with activity trends .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- QSAR Modeling : Train models on analogs with known IC₅₀ values to predict activity.
- ADMET Prediction : SwissADME or pkCSM to evaluate bioavailability and toxicity .
Q. How to address regioselectivity challenges in modifying the carboxylic acid group?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
